molecular formula C30H29NO4 B14114525 5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B14114525
M. Wt: 467.6 g/mol
InChI Key: UYSKCZAZAJDLGK-UHFFFAOYSA-N
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Description

5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of hydroxylactams in the presence of catalysts such as boron trifluoride-diethyl ether complex or tin(IV) trifluoromethanesulfonate (Sn(NTf2)4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and isoquinoline moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H29NO4

Molecular Weight

467.6 g/mol

IUPAC Name

5-hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C30H29NO4/c1-2-3-4-5-6-9-17-31-29(34)22-14-10-13-21-26(22)23(30(31)35)18-25(33)28(21)27-20-12-8-7-11-19(20)15-16-24(27)32/h7-8,10-16,18,32-33H,2-6,9,17H2,1H3

InChI Key

UYSKCZAZAJDLGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3C4=C(C=CC5=CC=CC=C54)O)O)C1=O

Origin of Product

United States

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